Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate)
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Overview
Description
Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) is a complex organic compound characterized by its unique structure, which includes two phenylene groups connected by a propane-2,2-diyl bridge and two sulfurofluoridate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) typically involves the reaction of propane-2,2-diylbis(4,1-phenylene) with sulfuryl fluoride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Propane-2,2-diylbis(4,1-phenylene): This intermediate is synthesized through a series of reactions involving the coupling of phenylene groups with a propane-2,2-diyl bridge.
Reaction with Sulfuryl Fluoride: The intermediate is then reacted with sulfuryl fluoride in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfurofluoridate groups to sulfide or thiol groups.
Substitution: The sulfurofluoridate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfides, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Propane-2,2-diylbis(4,1-phenylene) bis(2-aminobenzenesulfonate)
- Propane-2,2-diylbis(4,1-phenylene) bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
- Tetraphenyl (propane-2,2-diylbis(4,1-phenylene)) bis(phosphate)
Uniqueness
Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) is unique due to its sulfurofluoridate groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may have different functional groups and, consequently, different properties and applications.
Properties
Molecular Formula |
C15H14F2O6S2 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-4-[2-(4-fluorosulfonyloxyphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C15H14F2O6S2/c1-15(2,11-3-7-13(8-4-11)22-24(16,18)19)12-5-9-14(10-6-12)23-25(17,20)21/h3-10H,1-2H3 |
InChI Key |
CGBNQCIQYFEUNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)F)C2=CC=C(C=C2)OS(=O)(=O)F |
Origin of Product |
United States |
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